molecular formula C15H29NO B1352862 Tetradecyl isocyanate CAS No. 4877-14-9

Tetradecyl isocyanate

Cat. No. B1352862
CAS RN: 4877-14-9
M. Wt: 239.4 g/mol
InChI Key: CSMJMAQKBKGDQX-UHFFFAOYSA-N
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Description


Tetradecyl isocyanate, also known as 1-isocyanatotetradecane, is an organic compound with the molecular formula C15H29NO . It belongs to the class of isocyanates , which are widely used in various industrial applications.



Synthesis Analysis


Tetradecyl isocyanate can be synthesized through the reaction of tetradecylamine with phosgene or diphosgene . The reaction proceeds as follows:


[ \text{Tetradecylamine} + \text{Phosgene} \rightarrow \text{Tetradecyl isocyanate} + \text{HCl} ]



Molecular Structure Analysis


The molecular structure of tetradecyl isocyanate consists of a long hydrocarbon chain (tetradecyl group) attached to an isocyanate functional group (NCO). The isocyanate group imparts reactivity and plays a crucial role in its chemical properties.



Chemical Reactions Analysis


Tetradecyl isocyanate can participate in various chemical reactions, including addition reactions , hydrolysis , and polymerization . For example, it can react with alcohols to form urethane linkages .



Physical And Chemical Properties Analysis



  • Molecular Weight : 239.40 g/mol

  • Density : 0.869 g/mL at 25°C

  • Boiling Point : 165-170°C at 1.4 mmHg

  • Refractive Index : 1.446 (n20/D)


Scientific Research Applications

1. Alternative to Toxic Isocyanates in Cross-Linking

Tetradecyl isocyanate, like other isocyanates, has been studied for its potential as an alternative to toxic isocyanates in the cross-linking of hydroxyl-terminated pre-polymers. Research by Dossi et al. (2018) explored using triethyleneglycol diglycidyl ether (TEGDGE) as a non-toxic alternative for cross-linking hydroxyl-terminated polyols, with applications in producing thermally stable networks with low glass transition temperatures. This research underscores the ongoing efforts to find safer alternatives to conventional, toxic isocyanates in polymer chemistry (Dossi et al., 2018).

2. Use in Agrochemical Synthesis

Isocyanates, including tetradecyl isocyanate, have found extensive use as reactive intermediates in agrochemical syntheses. Lamberth (2021) discussed the role of organic isocyanates and isothiocyanates in the manufacture of agrochemicals. These compounds facilitate the installation of crucial carboxylic functions like carbamates, ureas, and semicarbazones, and are also used in constructing heterocycles such as tetrazolones, thiazoles, and uracils (Lamberth, 2021).

3. Development of Self-Healing Epoxy Materials

In the field of materials science, isocyanates including tetradecyl isocyanate are being explored for developing self-healing materials. Hillewaere et al. (2014) investigated the use of thiol-isocyanate chemistry for creating self-healing epoxy thermosets. This innovative approach has applications in creating materials with enhanced durability and longevity (Hillewaere et al., 2014).

4. Detection of Isocyanates in Air

Detecting isocyanates in the environment, particularly in air, is an important area of research. Ghosh et al. (2014) developed a fluorescent sensory polymer for the direct detection of isocyanates in air. This method is highly sensitive and can detect isocyanates at very low levels, highlighting the potential for monitoring environmental and occupational exposure to isocyanates (Ghosh et al., 2014).

Safety And Hazards



  • Tetradecyl isocyanate is combustible and poses acute toxicity risks.

  • It may cause skin and eye irritation.

  • Proper protective equipment (gloves, eyeshields, dust mask) is essential during handling.


Future Directions


Further studies are needed to explore the full antimicrobial potential of tetradecyl isocyanate and its applicability as an alternative or supportive agent to common antibiotics.


Please note that this analysis is based on available literature, and further research may provide additional insights.


properties

IUPAC Name

1-isocyanatotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMJMAQKBKGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392931
Record name Tetradecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl isocyanate

CAS RN

4877-14-9
Record name Tetradecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a vigorously-stirred, biphasic mixture of 1-tetradecylamine (9.44 g, 44.2 mmol) in CH2Cl2 (300 mL) and potassium bicarbonate (21.8 g, 158 mmol) in H2O (200 mL) was added (dropwise) a 1.93 M solution of phosgene in toluene (30.0 mL, 57.9 mmol) at 0° C. After 30 min, the organic layer was separated and dried over MgSO4. The volatile components were removed with a rotary evaporator to afford crude tetradecyl isocyanate which was immediately taken up in THF (15 mL) and added to a heterogeneous mixture of 5,6-dichlorobenzotriazole (5.94 g, 31.6 mmol) and THF (125 mL). The reaction mixture was stirred at ambient temperature for 14 h, and the volatile components were then removed with a rotary evaporator. The crude product was first purified by silica gel column chromatography (heptane: ethyl acetate=7:3) and then recrystallized from ethanol to afford 12.2 g (90%) of D12.
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Tetradecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Tetradecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Tetradecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Tetradecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Tetradecyl isocyanate

Citations

For This Compound
35
Citations
D Liu, C Hao, H Zhang, W Qiao, Z Li… - … Journal Devoted to …, 2008 - Wiley Online Library
… Electron impact mass spectra of four long-chain isocyanates, lauryl isocyanate, tetradecyl isocyanate, hexadecyl isocyanate and octadecyl isocyanate, were obtained with a GCT high-…
SM Zhang, WH Qiao, YX Chen, DL Liu - Tenside Surfactants …, 2009 - degruyter.com
… The alkyl isocyanates, dodecyl isocyanate (1a) and tetradecyl isocyanate (1b), were synthesized by corresponding alkyl amines and bis(trichloromethyl) carbonate (BTC) in anhydrous …
Number of citations: 7 www.degruyter.com
MM Willems, GG Zom, S Khan… - Journal of medicinal …, 2014 - ACS Publications
… Fmoc-amino acids were from Novabiochem and HATU and tetradecyl isocyanate from Tebu Bio. Tentagel based resins were ordered from Rapp Polymere. All tested compounds had a …
Number of citations: 46 pubs.acs.org
DJ David - Analytical Chemistry, 1963 - ACS Publications
X/—NCO and aromatic C= CZX groupings can be ascertained and information about thestructure of the molecule can be obtained from the combination bands of the—CH3,> CK2, and> …
Number of citations: 11 pubs.acs.org
H Li, B Yu, H Matsushima, CE Hoyle, AB Lowe - Macromolecules, 2009 - ACS Publications
N,N-Diethylacrylamide (DEAm) was homopolymerized by reversible addition−fragmentation chain transfer (RAFT) radical polymerization yielding a homopolymer with a calculated …
Number of citations: 190 pubs.acs.org
A Pal, J Dey - Langmuir, 2011 - ACS Publications
… l-Alanine methyl ester, β-alanine, mesitylene, hexyl isocyanate, octyl isocyanate, dodecyl isocyanate, tetradecyl isocyanate, and hexadecyl isocyanate were obtained from Aldrich. All …
Number of citations: 94 pubs.acs.org
A Pal, J Dey - Supramolecular Chemistry, 2015 - Taylor & Francis
… Mesitylene, tetradecyl isocyanate and the deuterated solvents, such as CDCl 3 , D 2 O and NaOD, were procured from Sigma-Aldrich (Bangalore, India). Glycine, l-valine, l-serine, l-…
Number of citations: 7 www.tandfonline.com
A Pal, J Dey - Langmuir, 2013 - ACS Publications
… The reagents l-cysteine, hexyl isocyanate, octyl isocyanate, dodecyl isocyanate, tetradecyl isocyanate, and hexadecyl isocyanate were obtained from Sigma-Aldrich (Bangalore, India) …
Number of citations: 37 pubs.acs.org
F Fazio, MC Bryan, HK Lee, A Chang, CH Wong - Tetrahedron letters, 2004 - Elsevier
… Amino-sugar 1 was reacted with commercially available tetradecyl isocyanate to form the … Protocol for array formation: tetradecyl isocyanate (40 μL of a freshly prepared 4 mM solution in …
Number of citations: 31 www.sciencedirect.com
M King, X Duan, H Sheardown - Biotechnology and …, 2004 - Wiley Online Library
… Representative results for t-butyl isocyanate, dodecyl isocyanate and tetradecyl isocyanate modified dendrimers clearly demonstrating that modification with the long alkyl chains has …
Number of citations: 10 onlinelibrary.wiley.com

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